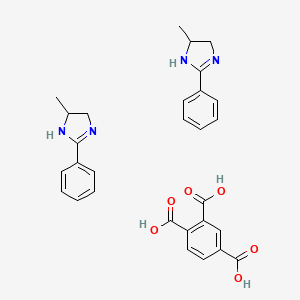![molecular formula C55H108O6S3Sn B12720820 Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate CAS No. 83898-47-9](/img/structure/B12720820.png)
Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound It is characterized by its unique structure, which includes multiple functional groups such as oxo, thio, and oxa groups
準備方法
The synthesis of Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the oxo-thio intermediate: This involves the reaction of tetradecyl alcohol with butyl lithium to form the corresponding lithium alkoxide. This intermediate is then reacted with carbon disulfide to form the oxo-thio intermediate.
Introduction of the stannatetracosanoate moiety: The oxo-thio intermediate is then reacted with a stannous chloride solution to introduce the stannatetracosanoate moiety.
Final assembly: The final step involves the reaction of the intermediate with tetradecyloxypropyl chloride under controlled conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio or oxa groups are replaced by other nucleophiles such as amines or halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: It is used in the production of specialized coatings and materials due to its stability and reactivity.
作用機序
The mechanism of action of Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s oxo and thio groups allow it to form strong interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide, but with significant environmental concerns.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethanes.
Tetrabutyltin: Used in organic synthesis as a reagent.
The uniqueness of this compound lies in its complex structure, which provides a combination of reactivity and stability not found in simpler organotin compounds.
特性
CAS番号 |
83898-47-9 |
|---|---|
分子式 |
C55H108O6S3Sn |
分子量 |
1080.4 g/mol |
IUPAC名 |
tetradecyl 3-[butyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C17H34O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-4-2;/h3*20H,2-16H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChIキー |
NDIOMCBHDHVJSZ-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One](/img/structure/B12720750.png)
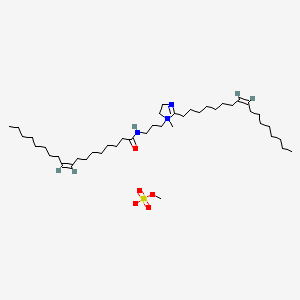
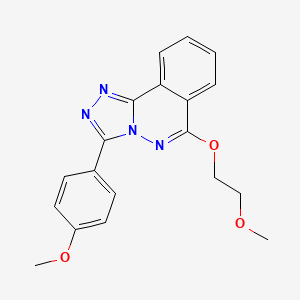

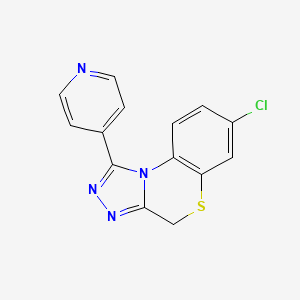
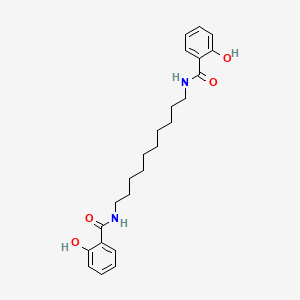
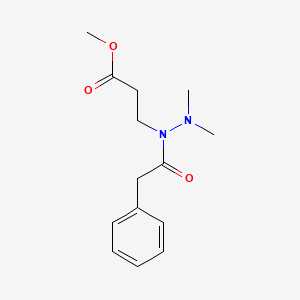


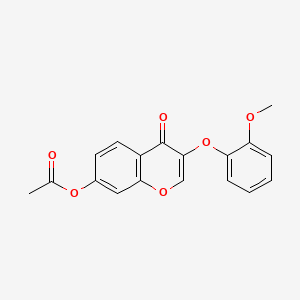
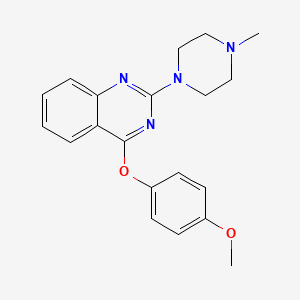
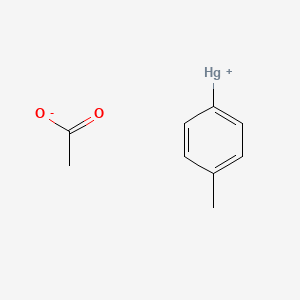
![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
